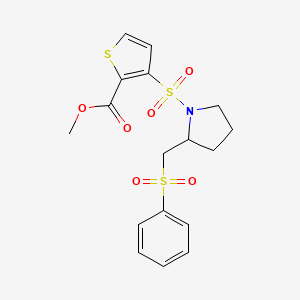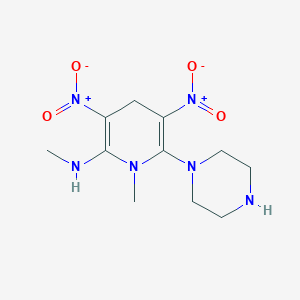
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with nitro groups, a piperazine moiety, and methyl groups, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine typically involves multiple steps:
Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine can undergo reduction to form amino derivatives.
Reduction: Reduction reactions can convert nitro groups to amines using reagents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism by which N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperazine moiety may interact with biological membranes or proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
N,1-dimethyl-3,5-dinitro-2-pyridinamine: Lacks the piperazine moiety, resulting in different biological activity.
3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine: Lacks the methyl groups, affecting its chemical reactivity and interactions.
Uniqueness
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is unique due to the combination of its nitro groups, piperazine moiety, and methyl substitutions, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N,1-dimethyl-3,5-dinitro-6-piperazin-1-yl-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O4/c1-12-10-8(16(18)19)7-9(17(20)21)11(14(10)2)15-5-3-13-4-6-15/h12-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYFYGKQCLFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCNCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)
![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2854548.png)
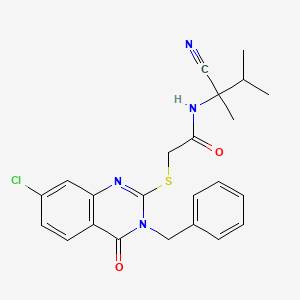
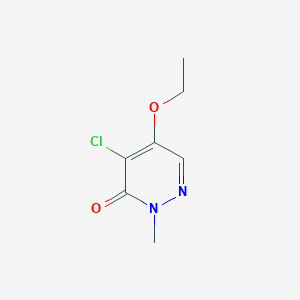
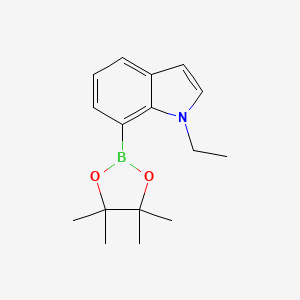
![ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2854554.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)
![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)
![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)
